Enhanced Field-Effect Mobility in OFET Devices via Improved π-Stacking Compared to Less Optimized Materials
In a comparative study on OFET performance, devices fabricated using 4-(4-Bromophenyl)dibenzothiophene as the active layer component demonstrated a marked increase in field-effect mobility relative to control devices using less optimized materials. The performance enhancement is attributed to the planar nature of the dibenzothiophene core and the strategic placement of the bromophenyl group, which facilitates superior pi-stacking and intermolecular interactions for more efficient charge transport [1].
| Evidence Dimension | Field-effect mobility enhancement |
|---|---|
| Target Compound Data | Marked increase in field-effect mobility (exact value not reported) |
| Comparator Or Baseline | Control devices using less optimized materials |
| Quantified Difference | Not numerically quantified in the available source |
| Conditions | OFET devices with 4-(4-Bromophenyl)dibenzothiophene as active layer component |
Why This Matters
Higher field-effect mobility translates to faster switching speeds and improved transistor characteristics, which are essential performance metrics for applications in flexible displays and sensor networks.
- [1] Ningbo Inno Pharmchem Co., Ltd. Case Study: 'Enhancing OFET Performance with 4-(4-Bromophenyl)dibenzothiophene', 2025. View Source
